C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride
Description
Properties
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELNQMLIJIGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-23-1 | |
| Record name | 1,3-Benzodioxole-5-methanamine, 7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic fluxes within cells, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cell cycle regulation. The compound’s ability to modulate enzyme activity is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation, which may alter its efficacy and impact on cells. Long-term studies have also indicated potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential cytotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic health.
Transport and Distribution
Within cells and tissues, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity and function within the cell.
Subcellular Localization
The subcellular localization of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes and functions.
Biological Activity
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride, with the CAS number 1185295-23-1, is a chemical compound that has garnered attention in various biological research contexts. Its molecular formula is CHClNO, and it has a molecular weight of 217.65 g/mol. This article aims to explore the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a benzodioxole structure, which is known for its potential biological activities. The structural formula can be represented as follows:
- Molecular Structure :
- SMILES:
COC1=CC(CN)=CC2=C1OCO2.Cl - InChI:
1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H
- SMILES:
1. Pharmacological Effects
Research indicates that C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride exhibits various pharmacological effects:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : The compound may exhibit neuroprotective effects, making it a candidate for research into neurodegenerative diseases.
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes:
- Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms associated with mood disorders.
Case Study 1: Neuroprotective Potential
A study conducted on rodent models demonstrated that administration of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride resulted in significant improvements in cognitive function following induced oxidative stress. The results indicated a reduction in markers of neuronal damage and inflammation.
Case Study 2: Antioxidant Activity Assessment
In vitro assays revealed that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures. This suggests its potential utility as a therapeutic agent in conditions characterized by oxidative stress.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1185295-23-1 |
| Molecular Formula | CHClNO |
| Molecular Weight | 217.65 g/mol |
| Biological Activities | Antioxidant, Neuroprotective |
| Potential Applications | Neurodegenerative diseases |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Benzodioxole Core : Shared with MDMA and other psychoactive compounds but differs in substitution patterns.
- Methoxy Group : Enhances lipophilicity and influences electronic properties.
- Methylamine Hydrochloride : Simplifies the structure compared to bulkier N-alkylated analogs.
Comparative Analysis:
Table 1: Structural and Physicochemical Properties
Functional and Pharmacological Differences
A. MDMA Hydrochloride :
- Structural Divergence : MDMA has a propylamine chain with N-methylation, enabling serotonin transporter (SERT) affinity.
- Pharmacology: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). The target compound lacks the propylamine chain, likely reducing entactogenic effects.
B. Methoxyamine Hydrochloride :
- Simpler Backbone : Lacks the benzodioxole ring, limiting aromatic interactions. Primarily used as a nucleophile in DNA damage studies or peptide synthesis.
Preparation Methods
Preparation Methods
Starting Material Preparation
The key intermediate, (7-Methoxy-1,3-benzodioxol-5-yl)methanol , is commercially available or can be prepared by reduction of the corresponding aldehyde or ester derivatives of 7-methoxybenzodioxole. This compound has molecular formula C9H10O4 and molecular weight 182.17 g/mol.
Conversion to Methylamine Derivative
Two main approaches are used to introduce the methylamine group:
Halide Formation and Nucleophilic Substitution
- The hydroxymethyl group of (7-Methoxy-1,3-benzodioxol-5-yl)methanol is converted to a halide (e.g., bromide or chloride) using reagents such as thionyl chloride or phosphorus tribromide.
- The halide intermediate is then reacted with methylamine under controlled conditions to yield the methylamine derivative.
- This method requires careful control of reaction temperature and stoichiometry to minimize side reactions.
Reductive Amination
- The alcohol group is first oxidized to the corresponding aldehyde.
- The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a palladium catalyst.
- This method provides high selectivity and yields for the formation of the methylamine group.
Formation of Hydrochloride Salt
- The free base methylamine derivative is treated with hydrochloric acid (HCl) in an appropriate solvent such as diethyl ether or methanol.
- The hydrochloride salt precipitates or crystallizes out, which can be isolated by filtration and drying.
- This step improves the compound’s stability and solubility properties.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields based on analogous benzodioxole methylamine syntheses and related amine hydrochloride preparations:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alcohol to halide conversion | Thionyl chloride or PBr3, reflux, inert atmosphere | 80-90 | Requires dry conditions to avoid hydrolysis |
| Halide to methylamine substitution | Methylamine (excess), solvent (ethanol or THF), RT to reflux | 70-85 | Controlled temperature avoids elimination |
| Alcohol oxidation to aldehyde | PCC or Swern oxidation, DCM, 0°C to RT | 75-90 | Mild conditions prevent overoxidation |
| Reductive amination | Methylamine, NaBH3CN or H2/Pd-C, MeOH, RT | 80-95 | High selectivity for primary amine formation |
| Hydrochloride salt formation | HCl in diethyl ether or methanol, 0°C to RT | 90-98 | Crystallization yields pure salt |
Representative Experimental Procedure
Example: Preparation via Reductive Amination
- Dissolve (7-Methoxy-1,3-benzodioxol-5-yl)methanal (aldehyde) in methanol.
- Add methylamine solution (2 equivalents) and stir at room temperature for 30 minutes.
- Add sodium cyanoborohydride (1.5 equivalents) slowly to the reaction mixture.
- Stir the mixture at room temperature for 12 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Concentrate the organic layer and treat with HCl in diethyl ether to precipitate the hydrochloride salt.
- Filter, wash with cold ether, and dry under vacuum.
Analytical Data and Purity Assessment
- NMR Spectroscopy : Characteristic signals for the benzodioxole ring, methoxy group, and methylamine moiety confirm structure.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula.
- HPLC : Retention times and purity >95% after purification.
- Melting Point : Consistent with reported hydrochloride salt values.
Research Findings and Optimization Notes
- Catalytic hydrogenation methods using palladium on carbon have been successful for related amine preparations, with yields ranging from 70% to 92% under mild hydrogen pressure and room temperature.
- Use of reductive amination avoids harsh halide intermediates and improves overall yield and purity.
- Formation of the hydrochloride salt enhances compound stability and facilitates isolation.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly affect yield and purity.
This comprehensive overview presents the preparation methods of C-(7-Methoxy-benzodioxol-5-yl)-methylaminehydrochloride based on diverse and authoritative chemical synthesis literature. The preferred approach involves oxidation to the aldehyde followed by reductive amination and salt formation, yielding a high-purity product suitable for further applications.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride, and how can column chromatography parameters optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, trifluoromethanesulfonate intermediates (e.g., benzo[d][1,3]dioxol-5-yl triflate) can react with methylamine under controlled conditions. Column chromatography (e.g., n-pentane:EtOAc = 10:1) is critical for purification, with solvent polarity adjustments improving separation efficiency. Post-synthesis, treatment with HCl in Et₂O yields the hydrochloride salt .
Q. What standard analytical techniques are used to confirm the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for verifying methoxy and benzodioxole substituents. High-resolution mass spectrometry (HRMS) or LC-MC-TOF validates molecular weight, while UV-Vis spectroscopy (λmax ~219–321 nm) confirms π-system conjugation patterns. Purity ≥98% is typically assessed via HPLC with diode-array detection .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to its hydrochloride salt form, which may release corrosive vapors. Stability studies suggest a ≥5-year shelf life under these conditions .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be controlled, and what techniques confirm stereoisomer purity?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For example, sodium borohydride reduction of ketone intermediates (e.g., 2-amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one) yields specific diastereomers. Chiral HPLC or NOESY NMR experiments are critical for distinguishing stereoisomers, with ¹H NMR coupling constants (e.g., J = 6–8 Hz) providing insights into spatial arrangements .
Q. What strategies resolve contradictions in reported pharmacological activities of benzodioxolyl derivatives (e.g., antibacterial vs. psychoactive effects)?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position, stereochemistry) or assay conditions. For instance, 5-(benzo[d][1,3]dioxol-5-yl)-dihydropyrazoles show antibacterial activity, while N-alkylated analogs (e.g., MDPV derivatives) interact with dopamine transporters. Systematic SAR studies using in vitro binding assays (e.g., DAT/NET inhibition) and microbial MIC tests can clarify structure-dependent activity .
Q. How can computational tools like Mercury CSD predict crystal packing and intermolecular interactions for this compound?
- Methodological Answer : Mercury CSD’s Materials Module enables packing similarity analysis and void visualization. By comparing with structurally related compounds (e.g., 3',4'-methylenedioxy cathinone derivatives), researchers can predict hydrogen-bonding networks (e.g., N–H⋯Cl interactions) and π-stacking patterns. Experimental validation via single-crystal XRD (using SHELXL for refinement) is recommended .
Q. What experimental design considerations are critical for assessing the compound’s metabolic stability in pharmacological studies?
- Methodological Answer : Use hepatic microsome assays (e.g., human S9 fraction) to evaluate CYP450-mediated metabolism. LC-MS/MS quantifies parent compound and metabolites, while isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) assess blood-brain barrier penetration, relevant for psychoactive potential .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Kinetic studies (e.g., varying temperature, solvent polarity) identify rate-limiting steps. For example, increasing reaction temperature from 25°C to 50°C during amination improves yields from 74% to 84% in stereoselective syntheses. Design of Experiments (DoE) models (e.g., Taguchi method) optimize multi-variable parameters like catalyst loading and solvent ratios .
Q. What analytical approaches diagnose impurities or byproducts in the final product?
- Methodological Answer : High-resolution LC-MS/MS coupled with tandem mass fragmentation identifies impurities (e.g., unreacted precursors or N-oxide byproducts). Comparative NMR analysis against reference standards (e.g., commercial MDPV HCl) detects structural deviations. Quantification via GC-FID ensures residual solvent levels meet ICH guidelines (<500 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
